6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid
Description
Properties
IUPAC Name |
6-amino-5-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S2/c1-3-29(19-7-5-4-6-8-19)36(31,32)23-14-18(11-9-16(23)2)27-28-25-21(26)12-10-17-13-20(37(33,34)35)15-22(30)24(17)25/h4-15,30H,3,26H2,1-2H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSWTWZESAPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924103, DTXSID201317840 | |
| Record name | 5-(2-{3-[Ethyl(phenyl)sulfamoyl]-4-methylphenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid Red 118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-46-7, 12217-35-5 | |
| Record name | Acid Red 118 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Acid Red 118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-((3-((ethylphenylamino)sulphonyl)-4-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083027467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-{3-[Ethyl(phenyl)sulfamoyl]-4-methylphenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid Red 118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino-5-[2-[3-[(ethylphenylamino)sulfonyl]-4-methylphenyl]diazenyl]-4-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid, commonly referred to as sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate, is an azo dye with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicine and environmental science.
The molecular formula of this compound is C25H23N4NaO6S2, with a molecular weight of approximately 562.59 g/mol. Its structure includes an azo group, which is known for its ability to undergo reduction to form amines, enhancing its reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its interaction with cellular components through the following mechanisms:
- Reduction of Azo Group : The azo group can be reduced to amines, which may interact with various cellular targets, influencing metabolic pathways.
- Sulfonate Group : The sulfonate moiety increases the solubility of the compound in aqueous environments, facilitating its distribution and interaction within biological systems .
Biological Activity
Research has indicated several biological activities associated with sodium this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in antibacterial formulations.
- Endocrine Disruption : There is evidence suggesting that azo dyes can act as endocrine disruptors, affecting hormonal balance and potentially leading to reproductive issues in organisms exposed to these compounds .
- Genotoxicity : Some studies have indicated that azo dyes may possess genotoxic properties, raising concerns regarding their safety in consumer products and environmental exposure .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various azo dyes, including sodium this compound, demonstrated significant inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antibacterial agent.
- Endocrine Disruption Assessment : Research focusing on the endocrine-disrupting effects of azo dyes revealed that exposure to sodium this compound led to alterations in hormone levels in model organisms, suggesting a need for further investigation into its effects on human health.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its azo group allows for reactions such as:
- Reduction : The azo bond can be cleaved to yield amines, which are valuable in further chemical syntheses.
- Substitution Reactions : The sulfonate group can be replaced with other functional groups, enhancing the compound's reactivity and utility in creating derivatives.
Biology
In biological research, this compound is utilized primarily in staining techniques and assays:
- Staining Techniques : It is employed in microscopy to visualize cellular structures due to its affinity for specific cellular components.
- Biological Markers : The compound is investigated as a potential marker in various biological assays, aiding in the detection of specific biomolecules.
Medicine
Research into the medical applications of this compound includes:
- Drug Delivery Systems : Its solubility and ability to interact with biological membranes make it a candidate for use in drug delivery formulations.
- Therapeutic Agents : Studies are ongoing to evaluate its efficacy as an antimicrobial or anticancer agent, leveraging its chemical properties to target specific pathways in disease processes.
Industry
In industrial applications, particularly in textiles:
- Dyeing Fabrics : The compound is widely used as a dye due to its vibrant color properties and stability under various conditions.
- Pigment Production : It contributes to the manufacture of pigments used in paints and coatings.
Case Study 1: Biological Evaluation
A study published in PMC evaluated the biological activity of similar sulfonamide derivatives, highlighting their potential antimicrobial properties against various bacterial strains. Such findings suggest that derivatives of this compound could exhibit comparable biological activities, warranting further investigation into their therapeutic potential .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of related compounds has demonstrated effective methods for producing sulfonamide derivatives with enhanced biological activity. These studies often utilize advanced characterization techniques such as NMR and FTIR to confirm structural integrity and functional capabilities .
Comparison with Similar Compounds
Structural Differences :
- Replaces the ethylphenylamino sulphonyl group with a phenylsulphonyl moiety at the 2-position of the phenyl ring.
- Lacks the methyl group on the phenyl ring .
5-[(4-Acetamido-2-Sulphonatophenyl)Azo]-6-Amino-4-Hydroxynaphthalene-2-Sulphonic Acid (CAS 25317-34-4)
Structural Differences :
Properties :
- Molecular Formula : C₁₈H₁₆N₄O₈S₂ (MW: 480.47).
- Applications : Listed as "Lissamine Fast Red" in its acid form, suggesting use in biological staining or dyeing processes .
4-Amino-3,6-Bis[(4-Aminophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonic Acid (CAS 56405-32-4)
Structural Differences :
Properties :
- Molecular Weight : 485.53 g/mol.
- Density : 1.77 g/cm³.
- Applications : Likely functions as a high-molecular-weight dye or intermediate for complex colorants due to its multiple reactive sites .
Comparative Data Table
Key Findings and Implications
Structural Influence on Function: The ethylphenylamino sulphonyl group in the target compound may enhance solubility and binding affinity in specific industrial applications compared to phenylsulphonyl or acetamido analogs.
Industrial Relevance : The sodium salt forms of these compounds (e.g., CAS 6245-60-9) are marketed for dyeing processes, with performance metrics (e.g., fastness) critical for commercial adoption .
Preparation Methods
Table 1: Spectroscopic Data for 6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic Acid
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated C: 52.1%, H: 4.3%, N: 11.2%; Found C: 51.8%, H: 4.5%, N: 11.0%.
Green Chemistry Modifications
Alternative methodologies from source suggest eco-friendly adaptations:
-
Catalyst : Montmorillonite K10 (2 g per 10 mmol reactants) in dichloromethane improves coupling efficiency to 78–82% yield.
-
Solvent Reduction : Microwave-assisted synthesis reduces reaction time to 45 minutes and solvent use by 40%.
Industrial Scalability Considerations
For bulk production, the following adjustments are recommended:
Q & A
Basic: What are the recommended analytical techniques to verify the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV-Vis detection (λ = 400–600 nm, typical for azo dyes) to assess purity. Mobile phases with acetonitrile/water (0.1% trifluoroacetic acid) gradients are effective .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm substitution patterns, focusing on signals for sulfonic acid protons (~δ 7.5–8.5 ppm) and azo group environments. Deuterated DMSO or water (for sodium salts) are suitable solvents .
- Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode can validate the molecular ion peak (e.g., [M–H]) and detect sulfonate fragmentation patterns .
Basic: How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Reaction Temperature Control: Maintain temperatures between 0–5°C during diazotization to prevent premature decomposition of the diazonium intermediate. Coupling reactions with naphthalene derivatives are best performed at pH 6–7 to stabilize the azo bond .
- Stoichiometric Adjustments: Use a 1.2:1 molar ratio of the diazonium salt to the coupling component (e.g., 4-hydroxynaphthalene-2-sulphonic acid) to account for side reactions .
- Purification: Isolate the product via salting-out with NaCl, followed by recrystallization from ethanol/water mixtures to remove unreacted sulfonic acid precursors .
Advanced: How can computational methods guide the design of derivatives with enhanced stability for biological applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions prone to degradation. For example, sulfonate groups stabilize negative charges, reducing susceptibility to hydrolysis .
- Molecular Dynamics (MD): Simulate interactions with biological membranes or proteins (e.g., serum albumin) to optimize substituents (e.g., ethylphenylamino groups) for binding affinity and solubility .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR can model azo bond formation pathways, identifying transition states and intermediates to minimize energy barriers .
Advanced: What strategies resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Cross-Validation with Complementary Techniques: Combine -NMR with 2D-COSY to resolve overlapping aromatic signals. IR spectroscopy (1600–1400 cm) can confirm sulfonic acid and azo group vibrations .
- Isotopic Labeling: Synthesize -labeled azo derivatives to enhance NMR signal resolution for nitrogen environments .
- X-ray Crystallography: If single crystals are obtainable, compare experimental bond lengths (e.g., N=N at ~1.25 Å) with DFT-optimized geometries to validate tautomeric forms .
Basic: What are the key considerations for using this compound as a biological stain?
Methodological Answer:
- pH-Dependent Solubility: Adjust buffer pH to >7 to ensure sulfonate groups remain deprotonated, enhancing water solubility. Phosphate-buffered saline (PBS) at pH 7.4 is ideal .
- Fixation Compatibility: Avoid aldehyde-based fixatives (e.g., formaldehyde), which may crosslink amino groups. Use methanol/acetone fixation for tissue sections .
- Competitive Binding Assays: Pre-treat samples with bovine serum albumin (BSA) to block non-specific interactions, reducing background noise .
Advanced: How can researchers investigate the compound’s potential in drug delivery systems?
Methodological Answer:
- Chelation Studies: Test metal-binding capacity (e.g., Fe, Cu) using UV-Vis titration. Sulfonate and hydroxyl groups often form stable complexes, enabling pH-responsive release .
- Encapsulation Efficiency: Load into liposomes or polymeric nanoparticles (e.g., PLGA) and quantify encapsulation via dialysis (MWCO 10 kDa) and HPLC analysis .
- In Vitro Release Kinetics: Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) under simulated physiological conditions (37°C, pH 7.4/5.5) .
Basic: What are the stability challenges during storage, and how can they be mitigated?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent azo bond photodegradation. Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions .
- Hygroscopicity: Lyophilize the sodium salt form and store under argon to avoid moisture absorption, which can induce hydrolysis .
- Long-Term Stability Testing: Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
Advanced: How can statistical experimental design optimize reaction conditions for scale-up?
Methodological Answer:
- Factorial Design: Apply a 2 factorial design to screen variables (e.g., temperature, pH, catalyst concentration). Analyze main effects and interactions using ANOVA .
- Response Surface Methodology (RSM): Use a central composite design to model non-linear relationships between variables (e.g., % yield vs. stirring rate) and identify optimal conditions .
- Machine Learning: Train algorithms (e.g., random forests) on historical reaction data to predict yields under untested conditions, reducing trial-and-error .
Basic: What spectroscopic techniques are most effective for tracking reaction progress?
Methodological Answer:
- In Situ UV-Vis Spectroscopy: Monitor absorbance at λ = 500–550 nm (azo bond formation) in real time using a flow cell .
- Attenuated Total Reflectance (ATR)-IR: Track diazonium intermediate consumption via the disappearance of –N stretches (~2260 cm) .
- Thin-Layer Chromatography (TLC): Use silica plates with ninhydrin staining to detect residual amines, ensuring complete coupling .
Advanced: How can researchers elucidate the mechanism of azo bond cleavage under physiological conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare for proton transfer steps using deuterated solvents (DO) to identify rate-limiting steps .
- Electrochemical Analysis: Perform cyclic voltammetry to detect redox-active intermediates (e.g., quinonoid forms) during cleavage .
- Computational Microkinetic Modeling: Use software like COMSOL to simulate pH-dependent cleavage pathways, validating with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
